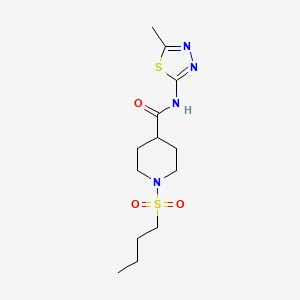

![molecular formula C15H12N4O B5603784 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)

2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone, often involves several key steps, including the cyclization of anthranilic acid derivatives and subsequent modifications. For instance, Ammar et al. (2011) describe a novel approach for synthesizing 3-amino-4(3H)-quinazolinones, which could potentially be adapted for the specific compound . Their method involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate (Ammar et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinones, including this compound, features a bicyclic system combining a benzene ring fused to a pyrimidine ring. This structure has been the focus of various studies aiming to elucidate its electronic and geometric configurations. Özgen et al. (2005) provide insights into the molecular structure of a related quinazolinone derivative, highlighting the distorted envelope conformation of the pyrazoline ring and planarity of the aromatic rings (Özgen et al., 2005).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, including lithiation, which allows for further functionalization. Smith et al. (1996) discuss the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, demonstrating the compound's reactivity towards different electrophiles, leading to the formation of various 2-substituted derivatives (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystallographic analysis provided by Özgen et al. (2005) gives insight into the solid-state structure of a quinazolinone derivative, which can be informative for the physical properties analysis of this compound (Özgen et al., 2005).

Chemical Properties Analysis

The chemical properties of quinazolinones, such as reactivity, stability, and interactions with various reagents, are fundamental aspects of their chemistry. The lithiation studies by Smith et al. (1996) not only showcase the reactivity of 3-amino-2-methyl-4(3H)-quinazolinone but also its potential for generating a wide range of chemically diverse derivatives, indicating the versatility of quinazolinone chemistry (Smith et al., 1996).

Mécanisme D'action

While the specific mechanism of action for 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone is not mentioned in the retrieved papers, quinazolinones are known to have diverse biological properties . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .

Orientations Futures

Quinazolinones are known as “privileged” pharmacophores for anticancer and antimicrobial activities . Therefore, the future directions in the research of 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone and similar compounds may involve further exploration of their biological activities and potential applications in drug development . This could include the synthesis of various derivatives, investigation of their biological activities, and optimization of their properties for therapeutic use .

Propriétés

IUPAC Name |

2-methyl-3-[(E)-pyridin-4-ylmethylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c1-11-18-14-5-3-2-4-13(14)15(20)19(11)17-10-12-6-8-16-9-7-12/h2-10H,1H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESKAPMFBNBZEF-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

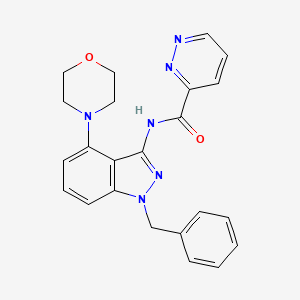

![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)

![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)

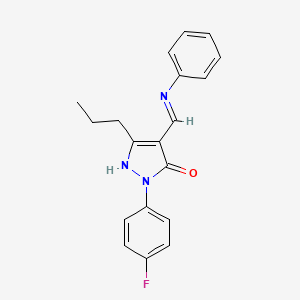

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)

![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)

![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)

![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)

![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)

![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5603800.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)